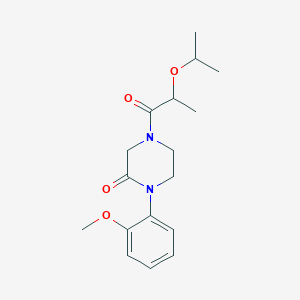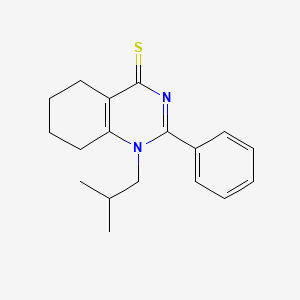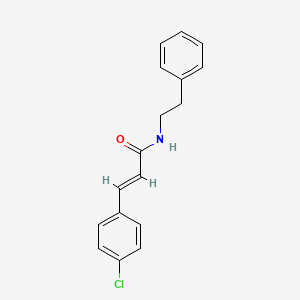
4-(2-isopropoxypropanoyl)-1-(2-methoxyphenyl)-2-piperazinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-isopropoxypropanoyl)-1-(2-methoxyphenyl)-2-piperazinone is a useful research compound. Its molecular formula is C17H24N2O4 and its molecular weight is 320.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.17360725 g/mol and the complexity rating of the compound is 427. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
One area of application involves the synthesis of potent agonists or antagonists targeting specific receptors. For example, a study describes the efficient synthesis of a compound with significant agonist activity, highlighting methodologies that could potentially apply to 4-(2-isopropoxypropanoyl)-1-(2-methoxyphenyl)-2-piperazinone, focusing on regioselective bond formation and introduction of functional groups for specific receptor targeting (Guo et al., 2006).
Antimicrobial and Antifungal Applications
Research into antimicrobial and antifungal properties of piperazine derivatives reveals the potential of compounds like this compound to serve as bases for developing new antimicrobial agents. A study on novel 1,2,4-triazole derivatives indicates good to moderate antimicrobial activities, suggesting a similar potential for piperazinone derivatives (Bektaş et al., 2010).
Drug Discovery and Development
Piperazine derivatives have been explored for their therapeutic potential in various drug discovery projects. For instance, research on analogues of serotonin antagonists shows the importance of structural modifications to achieve desired selectivity and potency, which could be relevant for the design and optimization of drugs based on this compound (Raghupathi et al., 1991).
Bioactivity and SAR Studies
Structure-activity relationship (SAR) studies of piperazine derivatives provide insights into designing compounds with specific biological activities. A study focused on the synthesis and evaluation of piperazine derivatives as 5-HT7 receptor antagonists showcases the process of optimizing compounds for targeted receptor activity, which could guide research on this compound (Yoon et al., 2008).
Chemical Engineering and Material Science
Beyond pharmacological applications, piperazine derivatives hold potential in materials science, especially in the development of novel materials with unique properties. Research on organic crystal engineering with piperazine-2,5-diones derived from amino acids highlights the utility of such compounds in designing materials with specific thermal and structural characteristics, relevant to this compound (Wells et al., 2012).
Propriétés
IUPAC Name |
1-(2-methoxyphenyl)-4-(2-propan-2-yloxypropanoyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-12(2)23-13(3)17(21)18-9-10-19(16(20)11-18)14-7-5-6-8-15(14)22-4/h5-8,12-13H,9-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAYPSZMGNWJDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(C)C(=O)N1CCN(C(=O)C1)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[2-(4-Methoxyphenyl)-4-oxochromen-6-yl]oxyacetamide](/img/structure/B5602922.png)
![4-{4-[(2-hydroxyethyl)thio]benzoyl}-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5602928.png)
![4-methoxy-2,5-dimethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5602936.png)
![4-({2-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5602943.png)
![2-{[(1-methyl-1H-indol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5602949.png)
![3-(4-fluorophenyl)imidazo[1,5-a]pyridine](/img/structure/B5602970.png)
![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-ethyl-6-methyl-2-pyrimidinamine](/img/structure/B5602983.png)
![2-[5-(4-Ethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]acetamide](/img/structure/B5602991.png)
![5-CHLORO-2-METHOXY-N-[4-(N-METHYLACETAMIDO)PHENYL]BENZAMIDE](/img/structure/B5602993.png)

![2-bromo-N-[(E)-quinolin-8-ylmethylideneamino]benzamide](/img/structure/B5603001.png)

![1-Phenyl-2-(5,6,7,8-tetrahydro-benzo[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)-ethanone](/img/structure/B5603017.png)

